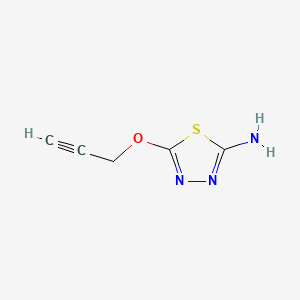
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine, chlorine, and amino groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the fluorination of pyridine derivatives using reagents like AlF3 and CuF2 at high temperatures (450-500°C)
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine as a mediator.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,6-dichloropyridine: Shares similar structural features but lacks the fluorine atom, resulting in different reactivity and applications.
Fluoropyridines: A broader class of compounds with varying degrees of fluorination, used in similar applications but with distinct properties.
Uniqueness: Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate stands out due to the combination of fluorine, chlorine, and amino groups in the pyridine ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C13H9Cl2FN2O2 |
|---|---|
Molekulargewicht |
315.12 g/mol |
IUPAC-Name |
benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-11-8(10(17)9(16)12(15)18-11)13(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,17,18) |
InChI-Schlüssel |
TYJWYTUMKJPMPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=C(N=C2Cl)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)













